Cas no 2243504-72-3 (Lithium 3-methylpyridine-4-sulfinate)
Lithium 3-methylpyridine-4-sulfinate Chemical and Physical Properties
Names and Identifiers
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- lithium(1+) ion 3-methylpyridine-4-sulfinate
- Lithium 3-methylpyridine-4-sulfinate
- EN300-753137
- lithium;3-methylpyridine-4-sulfinate
- 2243504-72-3
-
- Inchi: 1S/C6H7NO2S.Li/c1-5-4-7-3-2-6(5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1
- InChI Key: JBESLRANLOQPLP-UHFFFAOYSA-M
- SMILES: S(C1C=CN=CC=1C)(=O)[O-].[Li+]
Computed Properties
- Exact Mass: 163.02792804g/mol
- Monoisotopic Mass: 163.02792804g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 145
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.2Ų
Lithium 3-methylpyridine-4-sulfinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-753137-0.05g |
lithium(1+) 3-methylpyridine-4-sulfinate |
2243504-72-3 | 95.0% | 0.05g |
$249.0 | 2025-03-10 | |
| Enamine | EN300-753137-0.1g |
lithium(1+) 3-methylpyridine-4-sulfinate |
2243504-72-3 | 95.0% | 0.1g |
$372.0 | 2025-03-10 | |
| Enamine | EN300-753137-0.25g |
lithium(1+) 3-methylpyridine-4-sulfinate |
2243504-72-3 | 95.0% | 0.25g |
$530.0 | 2025-03-10 | |
| Enamine | EN300-753137-0.5g |
lithium(1+) 3-methylpyridine-4-sulfinate |
2243504-72-3 | 95.0% | 0.5g |
$835.0 | 2025-03-10 | |
| Enamine | EN300-753137-1.0g |
lithium(1+) 3-methylpyridine-4-sulfinate |
2243504-72-3 | 95.0% | 1.0g |
$1070.0 | 2025-03-10 | |
| Enamine | EN300-753137-2.5g |
lithium(1+) 3-methylpyridine-4-sulfinate |
2243504-72-3 | 95.0% | 2.5g |
$2100.0 | 2025-03-10 | |
| Enamine | EN300-753137-5.0g |
lithium(1+) 3-methylpyridine-4-sulfinate |
2243504-72-3 | 95.0% | 5.0g |
$3105.0 | 2025-03-10 | |
| Enamine | EN300-753137-10.0g |
lithium(1+) 3-methylpyridine-4-sulfinate |
2243504-72-3 | 95.0% | 10.0g |
$4606.0 | 2025-03-10 | |
| 1PlusChem | 1P028JRO-50mg |
lithium(1+)ion3-methylpyridine-4-sulfinate |
2243504-72-3 | 95% | 50mg |
$359.00 | 2024-05-25 | |
| 1PlusChem | 1P028JRO-100mg |
lithium(1+)ion3-methylpyridine-4-sulfinate |
2243504-72-3 | 95% | 100mg |
$522.00 | 2024-05-25 |
Lithium 3-methylpyridine-4-sulfinate Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on Lithium 3-methylpyridine-4-sulfinate
Introduction to Lithium 3-methylpyridine-4-sulfinate (CAS No. 2243504-72-3)
Lithium 3-methylpyridine-4-sulfinate, a compound with the chemical formula C₈H₁₁LiNO₃S, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its unique CAS number 2243504-72-3, represents a novel derivative of pyridine and sulfinate groups, which are known for their diverse biological activities. The integration of lithium into this molecular framework introduces intriguing possibilities for therapeutic applications, particularly in the realm of neurology and psychiatry.
The< strong>Lithium 3-methylpyridine-4-sulfinate molecule exhibits a distinct structural configuration that distinguishes it from other lithium-based compounds. The presence of a methyl group at the 3-position of the pyridine ring and a sulfinate moiety at the 4-position creates a unique electronic and steric environment. This structural feature is pivotal in determining its interaction with biological targets, particularly enzymes and receptors involved in neural signal transduction.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of< strong>Lithium 3-methylpyridine-4-sulfinate with remarkable accuracy. Molecular docking studies have revealed that this compound exhibits high affinity for certain neurotransmitter receptors, suggesting potential applications as an adjunct therapy for mood disorders. The sulfinate group, in particular, has been identified as a key pharmacophore responsible for its binding interactions, which may contribute to its therapeutic efficacy.
In vitro studies have demonstrated promising results regarding the< strong>Lithium 3-methylpyridine-4-sulfinate’s ability to modulate the activity of enzymes such as glycogen synthase kinase-3 (GSK-3). GSK-3 is implicated in various neurological disorders, including bipolar disorder and Alzheimer’s disease. The ability of this compound to inhibit GSK-3 may provide a novel mechanism for treating these conditions, potentially offering an alternative to traditional lithium-based therapies.
The synthesis of< strong>Lithium 3-methylpyridine-4-sulfinate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key synthetic steps include the lithiation of 3-methylpyridine followed by reaction with sulfur trioxide monohydrate to form the sulfinate derivative. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct extensive pharmacological studies.
Evaluation of the< strong>Lithium 3-methylpyridine-4-sulfinate’s pharmacological profile has revealed several notable characteristics. Preclinical trials have indicated that it exhibits low toxicity at therapeutic doses, which is a critical factor for any potential drug candidate. Additionally, its ability to cross the blood-brain barrier suggests that it may be effective in treating central nervous system disorders.
The< strong>CAS No. 2243504-72-3 identifier ensures that researchers can reliably obtain and reference this compound for their studies. The unique molecular structure of< strong>Lithium 3-methylpyridine-4-sulfinate makes it a valuable tool for investigating novel therapeutic strategies in psychiatry and neurology. As research continues to uncover its potential benefits, this compound may play a significant role in the development of next-generation treatments for neurological disorders.
The integration of lithium into heterocyclic compounds like< strong>Lithium 3-methylpyridine-4-sulfinate opens up new avenues for drug discovery. The combination of lithium’s known effects with the unique properties of the pyridine and sulfinate groups creates a synergistic effect that may enhance therapeutic outcomes. This approach aligns with the broader trend in pharmaceutical research towards developing targeted therapies with minimal side effects.
The future prospects for< strong>Lithium 3-methylpyridine-4-sulfinate are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical practice. As our understanding of neurological disorders deepens, compounds like< strong>Lithium 3-methylpyridine-4-sulfinate may emerge as key players in managing these complex conditions.
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